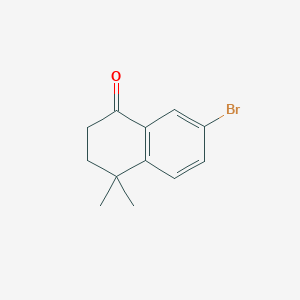

7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

7-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSBQGIPLDEDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444448 | |

| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166978-46-7 | |

| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 166978-46-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of high-affinity Retinoic Acid Receptor (RAR) antagonists. This document details its chemical and physical properties, provides a well-established synthetic protocol, and discusses its significance in the context of drug development targeting the retinoic acid signaling pathway.

Core Data Presentation

This compound is a substituted tetralone derivative. Its key quantitative data are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 166978-46-7 | [1] |

| Molecular Formula | C₁₂H₁₃BrO | [1] |

| Molecular Weight | 253.14 g/mol | [1] |

| Physical Form | White to yellow-brown powder or crystals | |

| Melting Point | 56-57 °C | |

| Boiling Point | 325.6 ± 41.0 °C (Predicted) | |

| Density | 1.351 ± 0.06 g/cm³ (Predicted) | |

| Storage | Store at room temperature in a dry, sealed container | [1] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability |

| ¹H NMR | Data available, see spectral database links. |

| ¹³C NMR | Data available, see spectral database links. |

| IR | Data available, see spectral database links. |

| Mass Spectrometry | Data available, see spectral database links. |

Role in Drug Development: Synthesis of Retinoic Acid Receptor (RAR) Antagonists

This compound is a crucial building block in the synthesis of potent and selective Retinoic Acid Receptor (RAR) antagonists.[2] RARs are nuclear hormone receptors that play a pivotal role in cell proliferation, differentiation, and apoptosis. Dysregulation of RAR signaling is implicated in various diseases, including cancer. The development of RAR antagonists is therefore a significant area of research in oncology and other therapeutic fields.

This intermediate provides a scaffold that can be further elaborated to produce compounds like AGN 193109, a well-characterized pan-RAR antagonist.[3][4][5] The synthetic pathway typically involves the modification of the ketone functional group and a cross-coupling reaction at the bromine-substituted position to introduce further diversity and tune the antagonist activity.

Experimental Protocols

The following section details the synthetic protocol for this compound, based on the well-established intramolecular Friedel-Crafts acylation of a substituted butanoic acid precursor.

Synthesis of this compound

The synthesis of the title compound is analogous to the preparation of similar tetralones and proceeds via the intramolecular cyclization of 4-(4-bromophenyl)-3,3-dimethylbutanoic acid.

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

4-(4-bromophenyl)-3,3-dimethylbutanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-(4-bromophenyl)-3,3-dimethylbutanoic acid (1.0 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) or Eaton's reagent at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.

Signaling Pathway and Experimental Workflow Visualization

The primary utility of this compound is as an intermediate in the multi-step synthesis of RAR antagonists. The following diagram illustrates a generalized experimental workflow from the intermediate to a final antagonist and its application in studying the Retinoic Acid (RA) signaling pathway.

Caption: From intermediate synthesis to biological evaluation of an RAR antagonist.

The diagram illustrates the progression from the core intermediate, this compound, through further synthetic modifications to yield a final Retinoic Acid Receptor (RAR) antagonist. This antagonist can then be used in biological assays to inhibit the retinoic acid-mediated activation of gene transcription. In the signaling pathway, the RAR-RXR heterodimer, upon binding of retinoic acid (RA), interacts with the Retinoic Acid Response Element (RARE) in the DNA to initiate gene transcription.[6] The synthesized antagonist blocks this process.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound. Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

- 1. chemscene.com [chemscene.com]

- 2. 7-BROMO-4,4-DIMETHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE | 166978-46-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists. This document details its chemical structure, properties, and its pivotal role in the development of therapeutic agents targeting various diseases.

Chemical Structure and IUPAC Name

This compound is a substituted tetralone, a derivative of dihydronaphthalenone. The structure is characterized by a bromine atom at the 7-position of the aromatic ring and two methyl groups at the 4-position of the saturated ring.

-

IUPAC Name: this compound.

-

Synonyms: 7-Bromo-4,4-dimethyl-1-tetralone, 7-Bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one.

The chemical structure is as follows:

Image Source: PubChem CID 10753357

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 166978-46-7 | [1][2] |

| Molecular Formula | C₁₂H₁₃BrO | [1] |

| Molecular Weight | 253.14 g/mol | [2] |

| Appearance | White to yellow-brown powder or crystals | [2] |

| Purity | ≥98% | [2] |

| InChI Key | QZSBQGIPLDEDIX-UHFFFAOYSA-N | |

| SMILES | CC1(CCC(=O)C2=C1C=CC(=C2)Br)C | [1] |

Role in Drug Development: Synthesis of RAR Antagonists

This compound is a crucial building block in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists.[3] RARs are nuclear receptors that play a significant role in cell proliferation, differentiation, and apoptosis. The development of specific RAR antagonists is of great interest for treating various conditions, including cancer and inflammatory diseases. The bromo-substituted aromatic ring of this molecule provides a reactive handle for cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular complexity and build the final antagonist structure.

Below is a logical workflow illustrating the role of this compound as a synthetic intermediate.

Caption: Synthetic pathway from the title compound to a final RAR antagonist.

Experimental Protocols

While specific synthetic procedures for this compound are proprietary or found within patent literature, this section provides a general methodology for the characterization and use of such intermediates in a research setting, based on common organic synthesis practices.

a) General Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

Chemical shifts are reported in ppm relative to the residual solvent signal.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI (Electrospray Ionization) source to confirm the exact mass and molecular formula.

-

b) Representative Experimental Workflow for Suzuki Coupling:

The following protocol outlines a general procedure for a Suzuki coupling reaction, a common application for this bromo-substituted intermediate.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

-

Storage: Store in a tightly sealed container in a dry, cool place.[2]

References

In-Depth Technical Guide to the Spectral Data of 7-bromo-4,4-dimethyl-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic intermediate, 7-bromo-4,4-dimethyl-1-tetralone (CAS Number: 166978-46-7). The information presented herein is crucial for the unambiguous identification and characterization of this compound, which serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of high-affinity retinoic acid receptor (RAR) antagonists.[1]

Spectroscopic Data Summary

Table 1: 1H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) for 7-bromo-4,4-dimethyl-1-tetralone | Reported Chemical Shift (δ, ppm) for 7-bromo-1-tetralone [2] |

| Aromatic CH | ~8.0-7.2 | 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H) |

| -CH2-C=O | ~2.7 | 2.90 (t, J=6.1 Hz, 2H) |

| -CH2-Ar | ~2.0 | 2.64 (t, J=6.1 Hz, 2H) |

| -C(CH3)2 | ~1.4 (singlet) | N/A |

Table 2: 13C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) for 7-bromo-4,4-dimethyl-1-tetralone | Reported Chemical Shift (δ, ppm) for 7-bromo-1-tetralone [2] |

| C=O | ~197 | 197.0 |

| Aromatic C-Br | ~121 | 120.6 |

| Aromatic C-H | ~135, ~131, ~130 | 136.1, 130.7, 130.0 |

| Aromatic Quaternary C | ~143, ~134 | 143.1, 134.1 |

| -C (CH3)2 | ~35 | N/A |

| -C H2-C=O | ~45 | 38.8 |

| -C H2-Ar | ~30 | 29.2 |

| -C(C H3)2 | ~28 | N/A |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm-1) for 7-bromo-4,4-dimethyl-1-tetralone | Reported Wavenumber (cm-1) for 7-bromo-1-tetralone [2] |

| C=O (ketone) | ~1685 | 1680 |

| C-H (aromatic) | ~3100-3000 | Not specified |

| C-H (aliphatic) | ~2960-2850 | Not specified |

| C=C (aromatic) | ~1600, ~1475 | Not specified |

| C-Br | ~600-500 | Not specified |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Predicted Value for 7-bromo-4,4-dimethyl-1-tetralone |

| Molecular Formula | C12H13BrO |

| Molecular Weight | 253.14 g/mol |

| Key m/z fragments | M+ (~252/254, isotopic pattern for Br), fragments corresponding to loss of CH3, C2H4, and Br. |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of 7-bromo-4,4-dimethyl-1-tetralone are not explicitly available in the reviewed literature. However, the synthesis would likely follow established methods for the preparation of tetralone derivatives. A plausible synthetic route would be the intramolecular Friedel-Crafts acylation of a suitably substituted γ-arylbutyric acid.

Below are generalized experimental protocols for the spectroscopic techniques that would be employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound (typically 5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl3) in an NMR tube. 1H and 13C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a common method is to prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum could be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) as the ionization source. The sample would be introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be recorded. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the characterization of 7-bromo-4,4-dimethyl-1-tetralone.

This guide provides a foundational understanding of the expected spectral characteristics of 7-bromo-4,4-dimethyl-1-tetralone based on available data for similar compounds and general principles of spectroscopy. For definitive and detailed spectral data, experimental synthesis and characterization of this specific molecule would be required.

References

The Rising Potential of Brominated Tetralones in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, has long been a cornerstone in medicinal chemistry, providing a versatile framework for the synthesis of a diverse range of biologically active compounds. The introduction of a bromine atom to this scaffold significantly enhances its utility as a building block in drug discovery and development. This technical guide provides an in-depth overview of the potential research applications of brominated tetralones, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Brominated Tetralone Derivatives

The versatility of the brominated tetralone core, particularly 7-bromo-1-tetralone, allows for a multitude of chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles. Key synthetic strategies include palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which enable the introduction of various aryl, heteroaryl, or alkyl groups at the bromine position. Additionally, the ketone functionality can be readily modified to generate further structural diversity.

Experimental Protocol: Synthesis of 7-Aryl-1-Tetralone via Suzuki Coupling

This protocol describes a general procedure for the synthesis of 7-aryl-1-tetralone derivatives from 7-bromo-1-tetralone.

Materials:

-

7-Bromo-1-tetralone

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 7-bromo-1-tetralone (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 7-aryl-1-tetralone.

Anticancer Applications

Brominated tetralone derivatives have emerged as a promising class of compounds with significant anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Brominated Tetralone Derivatives

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Derivative | 2-(2,6-Dichlorobenzylidene)-6-acetyltetralin | Hela (Cervical) | 3.5 | [1] |

| MCF-7 (Breast) | 4.5 | [1] | ||

| Thiazoline-Tetralin Derivative | 4-(4-Bromophenyl)-N'-(3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | A549 (Lung) | Lower than Cisplatin | [2] |

| Brominated Coelenteramine Analog | Br-Clmd | AGS (Gastric) | 48.1 (24h), 16.9 (48h) | [3] |

| Br-Clm | AGS (Gastric) | 54.3 (24h), 16.2 (48h) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Brominated tetralone derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated tetralone derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 540 and 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Signaling Pathway: NF-κB Inhibition

Several tetralone derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

References

- 1. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

The Tetralone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the design and synthesis of a diverse array of therapeutic agents.[1] Its rigid, yet conformationally adaptable framework, combined with the synthetic tractability of the core, has made it a cornerstone in the development of drugs targeting a wide spectrum of diseases, from central nervous system disorders to cancer and infectious diseases. This technical guide provides a comprehensive overview of the tetralone scaffold, including its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

I. Synthesis of the Tetralone Scaffold and Its Derivatives

The synthetic accessibility of the tetralone core is a key factor contributing to its widespread use in drug discovery. The most common and versatile methods for constructing the tetralone framework and introducing functional groups are summarized below.

A. Core Synthesis: Intramolecular Friedel-Crafts Acylation

A primary route to the 1-tetralone core is through the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid derivatives. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent.

Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone

This two-step protocol begins with the Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction and subsequent intramolecular cyclization.

-

Step 1: 4-(4-Methoxyphenyl)-4-oxobutanoic acid

-

To a 500 mL reaction flask, add 250 mL of nitromethane and 30 g of anisole.

-

Cool the mixture in an ice bath and slowly add aluminum chloride (AlCl₃) in portions while stirring.

-

Add succinic anhydride to the reaction mixture and continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into a mixture of 600 mL of water and 100 mL of 30% hydrochloric acid, maintaining the temperature between 0-25 °C.

-

Stir for 1 hour, then collect the precipitate by suction filtration and wash with water.

-

-

Step 2: 7-Methoxy-1-tetralone

-

The 4-(4-methoxyphenyl)-4-oxobutanoic acid obtained from Step 1 is then subjected to intramolecular Friedel-Crafts acylation.

-

This is typically achieved by heating the acid with a strong acid catalyst such as polyphosphoric acid or Eaton's reagent to induce cyclization.

-

B. Functionalization of the Tetralone Core

The biological activity of tetralone derivatives can be fine-tuned by introducing various substituents onto the aromatic ring. Direct electrophilic aromatic substitution is a common strategy to achieve this.

Experimental Protocol: Synthesis of 7-Nitro-1-tetralone

This protocol describes the nitration of 1-tetralone to yield 7-nitro-1-tetralone.

-

Materials: 1-tetralone, concentrated sulfuric acid (H₂SO₄), potassium nitrate (KNO₃).

-

Procedure:

-

Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

-

Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring for 1 hour at 15 °C.

-

Quench the reaction by pouring the mixture into crushed ice.

-

Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

-

The crude product can be recrystallized from an ethanol/water mixture to yield pure 7-nitro-1-tetralone.

-

Experimental Protocol: Synthesis of 7-Amino-1-tetralone

This protocol details the reduction of 7-nitro-1-tetralone to 7-amino-1-tetralone via catalytic hydrogenation.

-

Materials: 7-nitro-1-tetralone, platinum oxide (PtO₂), methanol, hydrochloric acid (HCl).

-

Procedure:

-

In a hydrogenation bottle, prepare a mixture of 1.6 g of platinum oxide in methanol.

-

Add a solution of 7-nitro-1-tetralone in methanol to the bottle.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake until the theoretical amount of hydrogen is absorbed.

-

After the reaction is complete, filter the catalyst through a pad of diatomaceous earth, washing with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 7-amino-1-tetralone.

-

II. Biological Activities and Quantitative Data

Tetralone derivatives have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.

A. Anticancer Activity

The tetralone scaffold is a key component of several anticancer agents and a promising template for the development of new therapeutics.[2] These compounds often exert their effects by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6g | MCF-7 (Breast) | 4.42 ± 0.93 | [3] |

| A549 (Lung) | 13.28 ± 1.55 | [3] | |

| HT-29 (Colon) | 17.09 ± 0.02 | [3] | |

| T-24 (Bladder) | 15.51 ± 2.39 | [3] | |

| Compound 6h | A549 (Lung) | 9.89 ± 1.77 | [3] |

| HT-29 (Colon) | 22.22 ± 2.42 | [3] | |

| MCF-7 (Breast) | 28.86 ± 1.73 | [3] | |

| Compound 3a | Hela (Cervical) | 3.5 | [4] |

| MCF7 (Breast) | 4.5 | [4] | |

| Compound 11 | MCF-7 (Breast) | 10.2 | [1] |

B. Monoamine Oxidase (MAO) Inhibition

Derivatives of tetralone have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5]

| Compound | Target | IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference |

| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 0.0045 | 287 | [6] |

| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 0.024 | 0.31 | [6] |

| C7-Arylalkyloxy substituted α-tetralones (general) | MAO-B | 0.00089 - 0.047 | Generally selective for MAO-B | [3] |

| C7-Arylalkyloxy substituted α-tetralones (general) | MAO-A | 0.010 - 0.741 | [3] |

III. Experimental Protocols for Biological Evaluation

A. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

-

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

IV. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which tetralone derivatives exert their biological effects is crucial for rational drug design. These compounds have been shown to modulate several key signaling pathways.

A. Induction of Apoptosis in Cancer Cells

Many tetralone-based anticancer agents function by inducing programmed cell death, or apoptosis. One study on a promising tetralone derivative (compound 11) in MCF-7 breast cancer cells revealed its pro-apoptotic mechanism.[1] The compound was found to up-regulate the pro-apoptotic protein Bax, down-regulate the anti-apoptotic protein Bcl-2, and increase the levels of caspase-7, a key executioner caspase in the apoptotic cascade.[1]

B. Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy. While direct inhibition of PI3K, Akt, or mTOR by tetralone derivatives is an area of ongoing investigation, some studies suggest that compounds with tetralone-like structures can modulate this pathway. The general mechanism involves the inhibition of key kinases in the pathway, leading to decreased cell proliferation and survival.

V. Conclusion

The tetralone scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent tetralone-based compounds, the elucidation of their precise molecular targets and mechanisms of action, and their advancement into clinical development. This in-depth guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 7-Bromo-4,4-dimethyl-1-tetralone: Synonyms, Identifiers, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-4,4-dimethyl-1-tetralone, a valuable building block in synthetic and medicinal chemistry. This document details its various synonyms and chemical identifiers, summarizes its key physicochemical properties, and presents a representative experimental protocol for its synthesis.

Chemical Identity and Synonyms

7-Bromo-4,4-dimethyl-1-tetralone is a brominated derivative of 4,4-dimethyl-1-tetralone. Its structure features a tetralone core with a bromine atom at the 7-position and two methyl groups at the 4-position. This substitution pattern provides a unique scaffold for the development of novel chemical entities. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for 7-Bromo-4,4-dimethyl-1-tetralone [1][2][3]

| Category | Identifier/Synonym |

| Systematic Name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one |

| IUPAC Name | 7-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one[2] |

| CAS Number | 166978-46-7[1][2] |

| Molecular Formula | C₁₂H₁₃BrO[2] |

| InChI | InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3[2] |

| InChIKey | QZSBQGIPLDEDIX-UHFFFAOYSA-N[1][2] |

| SMILES | CC1(C)CCC(=O)c2cc(Br)ccc21 |

| MDL Number | MFCD07357378[1] |

| PubChem CID | 10753357[2] |

| EC Number | 839-253-4[2] |

| DSSTox Substance ID | DTXSID80444448[2] |

| Other Synonyms | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one[2], 7-Bromo-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene, 7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one[4], 7-bromo-4,4-dimethyl-tetralin-1-one |

Physicochemical Properties

The physicochemical properties of 7-Bromo-4,4-dimethyl-1-tetralone are essential for its handling, reaction setup, and purification. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of 7-Bromo-4,4-dimethyl-1-tetralone [1][2]

| Property | Value |

| Molecular Weight | 253.14 g/mol [1] |

| Appearance | White to yellow-brown powder or crystals[1] |

| Purity | ≥98% (typical)[1] |

| Storage Temperature | Room temperature, sealed in a dry environment[1] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. |

| Flash Point | >110 °C (>230 °F) |

Experimental Protocols: Synthesis

Caption: Synthetic workflow for 7-Bromo-4,4-dimethyl-1-tetralone.

Representative Synthesis Protocol

Materials:

-

4-(4-Bromophenyl)-3,3-dimethylbutanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid (1.0 equivalent) in anhydrous dichloromethane, add polyphosphoric acid (approximately 10 equivalents by weight) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-Bromo-4,4-dimethyl-1-tetralone as a solid.[6][7] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization: Identifier Classification

The various identifiers for 7-Bromo-4,4-dimethyl-1-tetralone can be categorized based on their nature, from structural representations to registry numbers. The following diagram illustrates this classification.

Caption: Classification of identifiers for the subject compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | C12H13BrO | CID 10753357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Bromo-4,4-dimethyl-1-tetralone | LGC Standards [lgcstandards.com]

- 4. 7-BROMO-4,4-DIMETHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE | 166978-46-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Retinoic Acid Receptor (RAR) Antagonist Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core building blocks, signaling pathways, and experimental evaluation of Retinoic Acid Receptor (RAR) antagonists. It is designed to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the RAR signaling pathway.

Introduction to Retinoic Acid Receptor Antagonists

Retinoic acid receptors (RARs) are ligand-activated transcription factors that play a crucial role in a multitude of physiological processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of the RAR signaling pathway has been implicated in various diseases, making RARs an attractive target for therapeutic intervention. RAR antagonists are molecules that bind to RARs and block the transcriptional activity induced by endogenous ligands like all-trans retinoic acid (ATRA), thereby inhibiting RAR-mediated gene expression.[2] These antagonists are being investigated for a range of applications, including contraception and cancer therapy.[1][3]

The Retinoic Acid Receptor Signaling Pathway

The canonical RAR signaling pathway involves the binding of retinoic acid to an RAR, which exists as a heterodimer with a Retinoid X Receptor (RXR). This ligand binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This coactivator complex then initiates the transcription of target genes by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs).[4] RAR antagonists disrupt this process by preventing the recruitment of coactivators, thereby silencing gene transcription.

Figure 1: RAR Signaling Pathway and Antagonist Action.

Core Building Blocks of RAR Antagonists

The development of RAR antagonists has led to the identification of several key chemical scaffolds. A common structural feature is a hydrophobic ring system linked to a benzoic acid or a related acidic group.[1] The introduction of a bulky substituent on the hydrophobic ring is often crucial for antagonist activity.[1]

Key Scaffolds:

-

Dihydronaphthalene: This scaffold is present in the pan-RAR antagonist BMS-189453 . Modifications to this core have been extensively explored to improve potency and selectivity.[1][5]

-

Chromene and Thiochromene: Introduction of heteroatoms into the bicyclic ring system, as seen in chromene and thiochromene derivatives like AGN 193109 , has yielded potent RAR antagonists.[6]

-

Quinoline: The quinoline scaffold is another important building block for RAR antagonists.

-

Triaryl Pyrazoles: This class of compounds has been developed to achieve high selectivity for RARγ, with LY2955303 being a notable example.

The general pharmacophore for many RAR antagonists includes a hydrophobic region, a linker, and a hydrogen bond acceptor (typically a carboxylic acid).

Figure 2: General Pharmacophore Model for RAR Antagonists.

Quantitative Data of Representative RAR Antagonists

The following tables summarize the binding affinities (Kd) and antagonist potencies (IC50) of several well-characterized RAR antagonists. This data is crucial for comparing the efficacy and selectivity of different compounds.

Table 1: Binding Affinities (Kd) of Pan-RAR Antagonists

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference(s) |

| AGN 193109 | 2 | 2 | 3 | [3] |

| AGN 194310 | 3 ± 2 | 2 ± 1 | 5 ± 1 | [7] |

Table 2: Antagonist Potency (IC50) of RAR Antagonists in Transactivation Assays

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Reference(s) |

| BMS-189453 | 200 | 200 | 200 | [8] |

| BMS-189532 | 27 | 1020 | 3121 | [8] |

| BMS-195614 | - | - | - | [8] |

| AGN 194310 | 16-34 | 16-34 | 16-34 | [3] |

| LY2955303 | >1700 | >2980 | 1.9 | [9] |

| CD 2665 | >1000 | 306 | 110 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RAR antagonists.

Synthesis of a Representative RAR Antagonist (BMS-189453)

The synthesis of BMS-189453 is a multi-step process. A general, nine-step synthetic scheme has been reported.[11] The following is a representative, illustrative protocol based on available information.

Figure 3: General Synthetic Workflow for BMS-189453.

Detailed Protocol (Illustrative):

-

Preparation of the Dihydronaphthalene Core: This typically involves a Friedel-Crafts acylation followed by an intramolecular cyclization to form the bicyclic ring system.

-

Introduction of the Phenyl Group: A Suzuki or similar cross-coupling reaction is commonly used to introduce the phenyl group at the desired position on the dihydronaphthalene scaffold.

-

Elaboration of the Side Chain: The vinylbenzoic acid side chain is constructed, often through a Wittig or Horner-Wadsworth-Emmons reaction.

-

Final Deprotection: If protecting groups are used for the carboxylic acid, a final deprotection step is carried out to yield the target antagonist.

Note: Specific reagents, reaction conditions, and purification methods would need to be optimized for each step.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the RAR.[11]

Materials:

-

Cell membranes or nuclear extracts containing the RAR of interest.

-

Radiolabeled RAR ligand (e.g., [3H]-all-trans retinoic acid).

-

Unlabeled test compound (RAR antagonist).

-

Assay buffer (e.g., Tris-HCl with additives).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Plate Setup: Add assay buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled test compound to the wells of a 96-well plate.

-

Incubation: Add the receptor preparation to each well and incubate the plate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 4: Competitive Radioligand Binding Assay Workflow.

Transactivation Assay

This cell-based assay measures the ability of a compound to antagonize the transcriptional activity of an RAR agonist.[11]

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293).

-

Expression plasmids for the RAR of interest and a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase) under the control of a RARE.

-

Transfection reagent.

-

RAR agonist (e.g., ATRA).

-

Test compound (RAR antagonist).

-

Luciferase assay reagent or CAT ELISA kit.

Procedure:

-

Transfection: Co-transfect the cells with the RAR expression plasmid and the RARE-reporter plasmid.

-

Treatment: Treat the transfected cells with a fixed concentration of the RAR agonist in the presence of varying concentrations of the test compound.

-

Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.

-

Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: Plot the reporter gene activity against the log concentration of the test compound to determine the IC50 value for antagonism.

In Vivo Evaluation in a Mouse Model

In vivo studies are essential to assess the efficacy and potential side effects of RAR antagonists.[11] A common model involves the oral administration of the antagonist to mice and subsequent evaluation of its effects on specific physiological processes.

Procedure (Example: Male Contraception Study):

-

Animal Dosing: Administer the RAR antagonist orally to male mice at various doses for a defined period.[11]

-

Monitoring: Monitor the animals for any signs of toxicity.

-

Fertility Assessment: Conduct mating studies to assess the contraceptive efficacy of the compound.

-

Histological Analysis: At the end of the study, collect and analyze tissues (e.g., testes) to evaluate the histological effects of the antagonist.[11]

-

Reversibility Studies: Include a washout period to determine if the effects of the antagonist are reversible.[1]

Conclusion

The development of RAR antagonists is a promising area of research with the potential to yield novel therapeutics for a variety of diseases. A thorough understanding of the core chemical building blocks, the intricacies of the RAR signaling pathway, and the application of robust experimental protocols are essential for the successful discovery and development of new and improved RAR modulators. This guide provides a foundational framework for researchers and drug development professionals to navigate this exciting field.

References

- 1. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and biological activity of high-affinity retinoic acid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is a two-stage process commencing with the synthesis of the precursor, 4-(4-bromophenyl)-4-methylpentanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target tetralone.

Physicochemical Properties and Spectroscopic Data

Quantitative data for the key compounds are summarized below.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1 | 4-Bromophenylacetonitrile | 16532-79-9 | C₈H₆BrN | 196.04 | Not specified |

| 2 | 4-(4-Bromophenyl)-4-methyl-2-pentenenitrile | Not available | C₁₂H₁₂BrN | 250.13 | Not specified |

| 3 | 4-(4-Bromophenyl)-4-methylpentanoic acid | Not available | C₁₂H₁₅BrO₂ | 271.15 | Not specified |

| 4 | This compound | 166978-46-7 | C₁₂H₁₃BrO | 253.14 | White to yellow-brown powder or crystals |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) δ (ppm) | 8.01 (d, J=2.3 Hz, 1H), 7.59 (dd, J=8.5, 2.3 Hz, 1H), 7.28 (d, J=8.5 Hz, 1H), 2.75 (t, J=6.7 Hz, 2H), 1.99 (t, J=6.7 Hz, 2H), 1.35 (s, 6H) |

| ¹³C NMR (CDCl₃) δ (ppm) | 197.2, 145.2, 142.8, 131.7, 130.8, 129.5, 121.2, 38.4, 36.7, 34.9, 29.8 |

Experimental Protocols

The synthesis is a multi-step process. The overall workflow is depicted in the diagram below.

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of 4-(4-Bromophenyl)-4-methylpentanoic acid

This protocol is based on the alkylation of 4-bromophenylacetonitrile with acetone, followed by dehydration and hydrolysis.

Materials:

-

4-Bromophenylacetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone

-

Hydrochloric acid (HCl)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Alkylation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF to the suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add acetone (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Acidify the mixture with 1 M HCl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude intermediate alcohol.

-

-

Dehydration and Hydrolysis:

-

To the crude intermediate, add a mixture of sulfuric acid and water (e.g., 50% v/v).

-

Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution.

-

Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.

-

Wash the final organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-(4-bromophenyl)-4-methylpentanoic acid.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Protocol 2: Intramolecular Friedel-Crafts Acylation

This protocol details the cyclization of 4-(4-bromophenyl)-4-methylpentanoic acid to form the tetralone ring system.

Materials:

-

4-(4-Bromophenyl)-4-methylpentanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-(4-bromophenyl)-4-methylpentanoic acid (1.0 equivalent) in dichloromethane, add polyphosphoric acid (approximately 10 equivalents by weight) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from a simple aromatic precursor to the final bicyclic ketone.

Caption: Logical flow from starting material to the final product.

Data Presentation Summary

Table 3: Summary of Reaction Parameters and Yields (Illustrative)

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Alkylation & Hydrolysis | NaH, Acetone, H₂SO₄ | THF | 60-70 |

| 2 | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid | Dichloromethane | 80-90 |

Note: Yields are illustrative and may vary depending on reaction scale and optimization.

Application Notes and Protocols: Synthesis of α-Tetralone via Friedel-Crafts Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Tetralone and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules and natural products.[1] The fused bicyclic structure, consisting of a benzene ring fused to a cyclohexanone ring, serves as a versatile scaffold in medicinal chemistry. The Friedel-Crafts reaction, a fundamental C-C bond-forming reaction in organic chemistry, provides a powerful and widely utilized method for the synthesis of tetralones.[2] This application note details the protocols for the synthesis of α-tetralone, primarily focusing on the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives. This approach is a key step in the classic Haworth synthesis.

The intramolecular Friedel-Crafts acylation involves the cyclization of a phenyl-substituted acyl chloride or carboxylic acid in the presence of a Lewis acid or protic acid catalyst.[3][4] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated in situ, attacks the aromatic ring to form the six-membered ketone ring.[2] Common catalysts for this transformation include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and polyphosphoric acid (PPA).[5][6]

Data Presentation: Comparison of Synthetic Protocols for α-Tetralone

The following table summarizes various experimental conditions and reported yields for the synthesis of α-tetralone via intramolecular Friedel-Crafts acylation.

| Starting Material | Catalyst/Reagent | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |

| γ-Phenylbutyryl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide | Reflux | 10 min | 78-91 | Organic Syntheses, Coll. Vol. 2, p.569 (1943) |

| γ-Phenylbutyric acid | Thionyl chloride, then Aluminum chloride (AlCl₃) | Carbon disulfide | Reflux | 35-40 min (total) | 78-91 | Organic Syntheses, Coll. Vol. 2, p.569 (1943) |

| γ-Phenylbutyric acid | Polyphosphoric acid (PPA) | - | 100 °C | 30 min | ~90 | Inferred from general procedures |

| 4-Phenylbutanoic acid | H-Beta zeolite | 4-Chlorotoluene | Reflux | 10 h | 81.2 | ResearchGate |

| Benzene and γ-Butyrolactone | Aluminum chloride (AlCl₃) | Benzene | Reflux | 2 h | - | Organic Syntheses, CV4P0896 |

| γ-Phenylbutyryl chloride | Stannic chloride (SnCl₄) | Benzene | < 15 °C, then 0-10 °C | 1.5-2 h | 91-96 | Organic Syntheses, CV4P0896 |

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of γ-Phenylbutyryl Chloride using Aluminum Chloride

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

γ-Phenylbutyric acid (0.2 mole, 32.8 g)

-

Thionyl chloride (0.27 mole, 20 cc, 32 g)

-

Anhydrous aluminum chloride (0.24 mole, 32 g)

-

Carbon disulfide (125 cc)

-

Ice (100 g)

-

Concentrated hydrochloric acid (25 cc)

-

Benzene

-

5% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of γ-Phenylbutyryl Chloride: In a 500-cc round-bottomed flask fitted with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride. Heat the mixture gently on a steam bath until the acid melts. The reaction will proceed exothermically. After the initial vigorous reaction subsides (about 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes to ensure complete reaction.

-

Friedel-Crafts Cyclization: Cool the flask containing the crude γ-phenylbutyryl chloride. Add 125 cc of dry carbon disulfide. In a separate 1-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 32 g (0.24 mole) of powdered anhydrous aluminum chloride and 125 cc of carbon disulfide. Cool the mixture in an ice-salt bath to 0°C. With vigorous stirring, add the solution of γ-phenylbutyryl chloride in carbon disulfide from the dropping funnel over 15-20 minutes. After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture to reflux on a steam bath for 10 minutes.

-

Work-up: Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful, dropwise addition of 100 g of crushed ice, followed by 25 cc of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the carbon disulfide layer. Extract the aqueous layer with three 50-cc portions of benzene.

-

Purification: Combine the carbon disulfide layer and the benzene extracts. Wash successively with water, 5% sodium carbonate solution, and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate. Remove the solvents by distillation. Distill the residue under reduced pressure. Collect the fraction boiling at 105–107°/2 mm. The yield of α-tetralone is 21.5–26.5 g (78–91%).

Protocol 2: Intramolecular Friedel-Crafts Cyclization of γ-Phenylbutyric Acid using Polyphosphoric Acid (PPA)

This is a general procedure based on the known reactivity of PPA in intramolecular acylations.

Materials:

-

γ-Phenylbutyric acid (10 mmol, 1.64 g)

-

Polyphosphoric acid (PPA) (approx. 10-20 times the weight of the acid)

-

Crushed ice

-

Dichloromethane or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, place γ-phenylbutyric acid (10 mmol, 1.64 g).

-

Cyclization: Add polyphosphoric acid (approx. 16-32 g) to the flask. Heat the mixture with stirring to 100°C in an oil bath for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude α-tetralone. The product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of α-tetralone.

Caption: Reaction pathway for α-tetralone synthesis.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Retinoic Acid Receptor (RAR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, purification, and characterization of various retinoic acid receptor (RAR) antagonists. The information is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in preparing these valuable tool compounds for studying RAR biology and for potential therapeutic applications.

Introduction to Retinoic Acid Receptor Antagonists

Retinoic acid receptors (RARs), members of the nuclear receptor superfamily, are ligand-dependent transcription factors that play crucial roles in cell growth, differentiation, and apoptosis.[1] Dysregulation of RAR signaling is implicated in various diseases, including cancer. Synthetic RAR antagonists are powerful chemical probes to study the physiological and pathological roles of RARs and hold promise as therapeutic agents. These molecules bind to RARs and prevent the conformational changes required for coactivator recruitment, thereby inhibiting the transcription of target genes.[2] This document outlines the synthesis and characterization of three widely used RAR antagonists: BMS-493 (a pan-RAR inverse agonist), AGN-193109 (a pan-RAR antagonist), and ER-50891 (an RARα-selective antagonist).

Synthesis of Retinoic Acid Receptor Antagonists

Synthesis of BMS-493 (pan-RAR Inverse Agonist)

The synthesis of BMS-493, a potent pan-RAR inverse agonist, can be achieved through a multi-step synthetic route starting from commercially available materials. The following protocol is a representative synthesis.

Experimental Protocol: Synthesis of BMS-493

A detailed, step-by-step synthesis of a BMS-493 analog is described in the literature, which can be adapted for BMS-493 itself. The key steps involve the formation of a conjugated enyne derivative followed by a Wittig reaction to introduce the benzoic acid moiety.

Diagram of Synthetic Workflow for a BMS-493 Analog

Caption: Synthetic workflow for a BMS-493 analog.

Quantitative Data: BMS-493

| Parameter | Value | Reference |

| Purity | ≥98% | [3] |

| Chemical Formula | C₂₉H₂₄O₂ | [3] |

| Molecular Weight | 404.50 g/mol | [4] |

| CAS Number | 215030-90-3 | [3] |

Synthesis of AGN-193109 (pan-RAR Antagonist)

AGN-193109 is a high-affinity pan-RAR antagonist. Its synthesis involves the coupling of a substituted naphthalene core with a benzoic acid derivative.

Experimental Protocol: Synthesis of AGN-193109

The synthesis of AGN-193109 and its analogs has been reported, often involving a Sonogashira coupling as a key step to form the ethynyl linkage.

Diagram of Synthetic Workflow for AGN-193109 Analogs

Caption: General synthetic workflow for AGN-193109 analogs.

Quantitative Data: AGN-193109

| Parameter | Value | Reference |

| Purity | ≥98% (HPLC) | |

| Chemical Formula | C₂₈H₂₄O₂ | |

| Molecular Weight | 392.49 g/mol | |

| CAS Number | 171746-21-7 | |

| Kd (RARα) | 2 nM | [5] |

| Kd (RARβ) | 2 nM | [5] |

| Kd (RARγ) | 3 nM | [5] |

Synthesis of ER-50891 (RARα-selective Antagonist)

ER-50891 is a selective antagonist for RARα. The synthesis of ER-50891 and its analogs has been described and typically involves the construction of a quinoline core followed by functionalization.

Experimental Protocol: Synthesis of ER-50891

The synthesis of ER-50891 analogs has been reported, with key steps including the formation of the quinoline ring system and subsequent coupling reactions to introduce the pyrrole and benzoic acid moieties.

Diagram of Synthetic Workflow for ER-50891 Analogs

Caption: General synthetic workflow for ER-50891 analogs.

Quantitative Data: ER-50891

| Parameter | Value | Reference |

| Purity | ≥98% | [6] |

| Chemical Formula | C₂₉H₂₄N₂O₂ | [6] |

| Molecular Weight | 432.51 g/mol | [6] |

| CAS Number | 187400-85-7 | [6] |

| IC₅₀ (RARα) | 31.2 nM | [6] |

| Relative IC₅₀ (RARα) | 1.8 nM | [6] |

| Relative IC₅₀ (RARβ) | 535 nM | [6] |

| Relative IC₅₀ (RARγ) | 432 nM | [6] |

Purification and Characterization

3.1. Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the final compounds is critical to ensure high purity for biological assays. Reverse-phase HPLC is a common and effective method.

Experimental Protocol: General HPLC Purification

-

Column Selection : A C18 reverse-phase column is typically suitable for these types of small molecules.

-

Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is used.

-

Method Development : Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the retention time of the product.

-

Optimization : Optimize the gradient to achieve good separation of the target compound from impurities.

-

Fraction Collection : Collect fractions corresponding to the product peak.

-

Solvent Removal : Remove the solvent from the collected fractions under reduced pressure to obtain the purified compound.

3.2. Characterization by NMR and Mass Spectrometry

Structural confirmation of the synthesized antagonists is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: NMR and MS Characterization

-

¹H and ¹³C NMR : Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Key signals should be assigned to the corresponding protons and carbons in the molecule.

-

Mass Spectrometry : Obtain a mass spectrum of the purified compound using a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight.

Representative Characterization Data

While detailed spectral data for every intermediate is often not fully reported, the final products are typically well-characterized.

| Compound | ¹H NMR (representative signals) | Mass Spec (m/z) |

| BMS-493 | Aromatic protons, vinyl proton, signals for the tetramethyl-dihydro-naphthalene core, and phenylacetylene protons. | [M+H]⁺ expected: 405.18 |

| AGN-193109 | Aromatic protons, signals for the tetramethyl-dihydro-naphthalene core, and tolyl group protons. | [M+H]⁺ expected: 393.18 |

| ER-50891 | Aromatic protons of the quinoline and benzoic acid moieties, pyrrole protons, and methyl group signals. | [M+H]⁺ expected: 433.18 |

Biological Activity Assays

The biological activity of the synthesized RAR antagonists is assessed through various in vitro assays.

Competitive Binding Assay

This assay determines the binding affinity of the antagonist to the RARs.

Experimental Protocol: Competitive Binding Assay

-

Receptor Source : Use nuclear extracts or purified recombinant RARα, RARβ, or RARγ.

-

Radioligand : A radiolabeled RAR agonist, such as [³H]-all-trans-retinoic acid, is used.

-

Competition : Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of the unlabeled antagonist.

-

Separation : Separate bound from free radioligand using methods like filtration.

-

Detection : Quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis : Plot the percentage of specific binding against the antagonist concentration to determine the IC₅₀ value. The Kd can be calculated using the Cheng-Prusoff equation.

Transactivation Assay

This cell-based assay measures the ability of the antagonist to inhibit agonist-induced gene transcription.

Experimental Protocol: Transactivation Assay

-

Cell Line : Use a suitable cell line (e.g., HeLa, HEK293T) that is co-transfected with an RAR expression vector and a reporter plasmid containing a retinoic acid response element (RARE) driving a reporter gene (e.g., luciferase).

-

Treatment : Treat the cells with a known RAR agonist (e.g., all-trans-retinoic acid) in the presence of increasing concentrations of the antagonist.

-

Incubation : Incubate the cells for 24-48 hours.

-

Lysis and Reporter Assay : Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

-

Data Analysis : Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity.

Diagram of Transactivation Assay Workflow

Caption: Workflow for a cell-based transactivation assay.

Retinoic Acid Receptor Signaling Pathway

Understanding the RAR signaling pathway is essential for interpreting the effects of RAR antagonists.

Diagram of the RAR Signaling Pathway

Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.

In the absence of a ligand, the RAR/RXR heterodimer binds to RAREs on the DNA and recruits co-repressors to inhibit gene transcription. Upon binding of an agonist like all-trans-retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates gene transcription. RAR antagonists bind to the receptor but prevent this conformational change, thus blocking the recruitment of co-activators and inhibiting the signaling cascade.[2]

References

- 1. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for 7-bromo-4,4-dimethyl-1-tetralone in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-bromo-4,4-dimethyl-1-tetralone as a versatile building block in various palladium-catalyzed cross-coupling reactions. This key intermediate is valuable for the synthesis of complex organic molecules, finding applications in medicinal chemistry and materials science.[1][2][3] The protocols detailed below are based on established methodologies and offer a starting point for the development of novel compounds.

Overview of 7-bromo-4,4-dimethyl-1-tetralone

7-bromo-4,4-dimethyl-1-tetralone is a brominated derivative of 4,4-dimethyl-1-tetralone. The presence of the bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4] The gem-dimethyl group at the 4-position can offer steric influence and improve the solubility of derivatives.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₃BrO |

| Molecular Weight | 253.13 g/mol |

| Appearance | White to yellow or brown powder/crystals[4] |

| Melting Point | Data not available for the 4,4-dimethyl derivative, but 7-bromo-1-tetralone melts at 71.0-80.0 °C.[1] |

| Solubility | Soluble in common organic solvents.[4] |

Cross-Coupling Reactions and Protocols

7-bromo-4,4-dimethyl-1-tetralone is an excellent substrate for a variety of cross-coupling reactions. Its reactivity is primarily attributed to the carbon-bromine bond, which readily undergoes oxidative addition to a palladium(0) catalyst.[2] The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][3] This reaction is widely used to synthesize biaryl compounds.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary for Suzuki-Miyaura Coupling:

| Parameter | Condition 1 | Condition 2 |

| Coupling Partner | Arylboronic acid[2] | Heteroarylboronic acid[5] |

| Catalyst | Pd(dppf)Cl₂[3][5] | XPhos Pd G3[5] |

| Catalyst Loading | 5 mol%[3] | 2 mol%[5] |